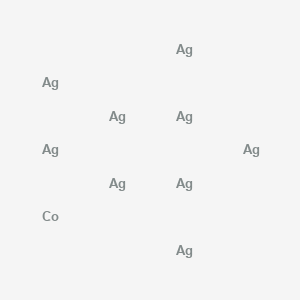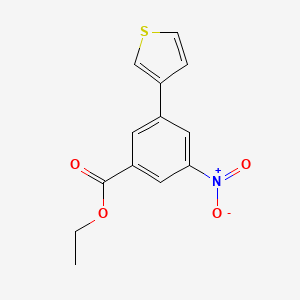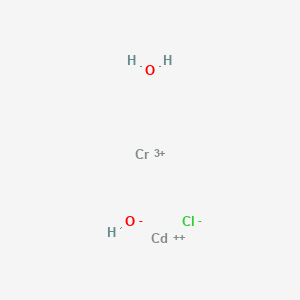
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is a complex compound that consists of cadmium, chromium, chloride, hydroxide, and water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate typically involves the reaction of cadmium chloride and chromium chloride with a hydroxide source in the presence of water. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the final product. The general reaction can be represented as follows:
[ \text{CdCl}_2 + \text{CrCl}_3 + \text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Cd(OH)}_2 + \text{Cr(OH)}_3 + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between cadmium and chromium ions.
Substitution Reactions: Where chloride ions may be replaced by other anions.
Precipitation Reactions: Formation of insoluble hydroxides in aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The conditions such as temperature, pH, and concentration are critical in determining the reaction pathways and products.
Major Products Formed
The major products formed from these reactions include cadmium hydroxide, chromium hydroxide, and various chloride salts. These products can further react to form more complex compounds depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications and toxicity.
Industry: Utilized in the production of pigments, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of cadmium(2+);chromium(3+);chloride;hydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. Cadmium and chromium ions can bind to proteins, enzymes, and other cellular components, affecting their function and activity. The compound’s effects are mediated through various pathways, including oxidative stress, metal ion homeostasis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium Chloride: A simpler compound with similar cadmium content but lacks chromium and hydroxide components.
Chromium(III) Chloride: Contains chromium and chloride but does not include cadmium or hydroxide.
Cadmium Hydroxide: Contains cadmium and hydroxide but lacks chromium and chloride.
Uniqueness
Cadmium(2+);chromium(3+);chloride;hydroxide;hydrate is unique due to its combination of cadmium, chromium, chloride, hydroxide, and water molecules.
Eigenschaften
CAS-Nummer |
856151-92-3 |
|---|---|
Molekularformel |
CdClCrH3O2+3 |
Molekulargewicht |
234.88 g/mol |
IUPAC-Name |
cadmium(2+);chromium(3+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/Cd.ClH.Cr.2H2O/h;1H;;2*1H2/q+2;;+3;;/p-2 |
InChI-Schlüssel |
AFMFHLXIWQYZRI-UHFFFAOYSA-L |
Kanonische SMILES |
O.[OH-].[Cl-].[Cr+3].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


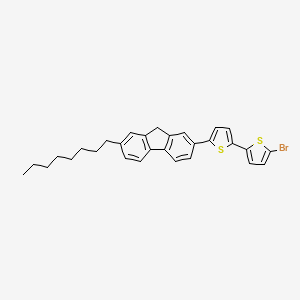
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
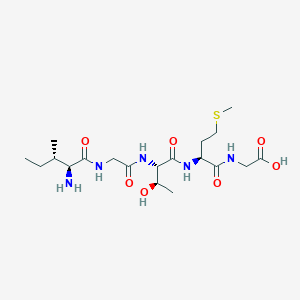

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)

![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-methyl-](/img/structure/B14181619.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)

